

Application Notes and Protocols for Sputtering of Chromium-Nickel Thin Films

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Compound of Interest

Compound Name: *chromium;nickel*

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Introduction

Chromium-Nickel (Cr-Ni) alloys, particularly Nichrome (typically 80% Ni, 20% Cr), are widely utilized in the deposition of thin films for a variety of applications due to their desirable properties. These films are integral to the fabrication of thin-film resistors, protective and wear-resistant coatings, and biocompatible layers for medical devices. The precise control over the thin film's properties, such as thickness, composition, resistivity, and hardness, is critical for its performance. This control is achieved through the careful manipulation of sputtering process parameters.

Sputtering is a physical vapor deposition (PVD) technique where atoms are ejected from a solid target material by bombardment with energetic ions.^[1] This document provides detailed application notes and protocols for the deposition of Cr-Ni thin films using DC magnetron, RF magnetron, and reactive sputtering techniques. It also outlines standard procedures for the characterization of the resulting films.

Sputtering Techniques and Protocols

The selection of the sputtering technique depends on the desired film properties and the substrate material. DC magnetron sputtering is a common and cost-effective method for depositing conductive materials like Cr-Ni alloys.[2] RF magnetron sputtering can be used for both conductive and insulating targets and can provide better film uniformity. Reactive sputtering is employed to deposit compound films, such as chromium-nickel nitrides or oxides, by introducing a reactive gas into the sputtering chamber.

Substrate Preparation

A pristine substrate surface is crucial for good film adhesion and quality. The following is a general protocol for cleaning silicon wafers, a common substrate for thin film deposition:

- Place the silicon wafers in a beaker.
- Perform sequential ultrasonic cleaning in acetone, isopropanol, and deionized water for 15 minutes each.
- Dry the wafers using a nitrogen gun.
- Immediately load the cleaned substrates into the sputtering chamber to minimize recontamination.

DC Magnetron Sputtering of NiCr (80/20 wt%)

DC magnetron sputtering is a widely used technique for depositing NiCr thin films for applications such as thin-film resistors. The properties of the deposited film are highly dependent on the sputtering parameters.

Experimental Protocol:

- Target: High-purity (99.95%) NiCr (80/20 wt%) sputtering target.
- Substrate: Cleaned silicon wafer.
- Vacuum Chamber Preparation:

- Achieve a base pressure of less than 5×10^{-6} Torr.
- Deposition Parameters:
 - Sputtering Gas: Argon (Ar)
 - Working Pressure: 5 - 20 mTorr
 - DC Power: 100 - 300 W
 - Substrate Temperature: Room Temperature (RT) to 300 °C
 - Deposition Time: Varies based on desired thickness (e.g., 5-30 minutes).
- Post-Deposition:
 - Allow the substrate to cool down in a vacuum before venting the chamber.

Data Presentation: Effect of DC Sputtering Parameters on NiCr Thin Film Properties

Parameter	Range	Effect on Deposition Rate	Effect on Resistivity	Effect on Microstructure
DC Power	100 - 300 W	Increases with power[3]	Generally decreases with increasing power due to denser film formation.	Higher power can lead to larger grain sizes.[4]
Argon Pressure	5 - 20 mTorr	Generally decreases with increasing pressure due to increased gas scattering.	Increases with higher pressure due to more porous film structure.	Higher pressure can result in a more porous, columnar structure.
Substrate Temp.	RT - 300 °C	Minor effect on rate.	Decreases with increasing temperature due to improved crystallinity and reduced defects.	Higher temperatures promote larger grain growth and denser films.

RF Magnetron Sputtering of NiCr

RF magnetron sputtering is suitable for depositing NiCr films with high uniformity and can also be used with insulating substrates.

Experimental Protocol:

- Target: High-purity (99.95%) NiCr (80/20 or 60/40 wt%) sputtering target.
- Substrate: Cleaned silicon wafer or other suitable substrates.
- Vacuum Chamber Preparation:
 - Achieve a base pressure of less than 5×10^{-6} Torr.

- Deposition Parameters:
 - Sputtering Gas: Argon (Ar)
 - Working Pressure: 2 - 10 mTorr
 - RF Power: 100 - 400 W
 - Substrate Temperature: Room Temperature (RT) to 400 °C
 - Deposition Time: Dependent on the desired thickness.
- Post-Deposition:
 - Cool the substrate in a vacuum before removal.

Data Presentation: Effect of RF Sputtering Parameters on NiCr Thin Film Properties

Parameter	Range	Effect on Deposition Rate	Effect on Resistivity	Effect on Surface Roughness
RF Power	100 - 400 W	Increases with power.[5]	Tends to decrease with increasing power.[5]	Can be optimized at an intermediate power for smoother films. [5]
Argon Pressure	2 - 10 mTorr	Generally decreases with increasing pressure.	Increases at higher pressures.	Can increase with higher pressure due to rougher film growth.
Substrate Temp.	RT - 400 °C	Minor effect on rate.	Decreases with increasing temperature.	Can be influenced by temperature-dependent grain growth.

Reactive Sputtering of Chromium-Nickel Nitride (CrNiN_x)

Reactive sputtering is used to deposit hard and corrosion-resistant CrNiN_x films. The properties of the film are critically dependent on the partial pressure of the reactive gas (nitrogen).

Experimental Protocol:

- Target: High-purity (99.95%) CrNi sputtering target (e.g., 50/50 wt%).
- Substrate: Cleaned silicon wafer or stainless steel.
- Vacuum Chamber Preparation:
 - Achieve a base pressure of less than 5×10^{-6} Torr.
- Deposition Parameters:

- Sputtering Gas: Argon (Ar) and Nitrogen (N₂)
- Ar Flow Rate: 20 - 50 sccm
- N₂ Flow Rate: 1 - 20 sccm[6][7]
- Working Pressure: 2 - 10 mTorr
- DC/Pulsed-DC Power: 200 - 500 W
- Substrate Temperature: 100 - 400 °C
- Post-Deposition:
 - Cool down in vacuum.

Data Presentation: Effect of Nitrogen Flow Rate on CrNiN_x Thin Film Properties

N ₂ Flow Rate (sccm)	Resulting Phase(s)	Hardness (GPa)	Resistivity
Low (1-5)	Cr + Cr ₂ N	Increases	Decreases initially
Medium (5-15)	Cr ₂ N + CrN	Reaches a maximum[6]	Increases
High (>15)	CrN	May decrease slightly	Further increases

Characterization Protocols

Film Thickness and Deposition Rate

Film thickness can be measured using a stylus profilometer after creating a step by masking a portion of the substrate during deposition. The deposition rate is then calculated by dividing the film thickness by the deposition time.

Structural Analysis: X-ray Diffraction (XRD)

XRD is used to determine the crystal structure and preferred orientation of the deposited films. For thin films, Grazing Incidence XRD (GIXRD) is often employed to enhance the signal from

the film and reduce interference from the substrate.[8][9][10]

Protocol for GIXRD:

- Instrument: A diffractometer equipped with a thin-film attachment.
- X-ray Source: Typically Cu K α radiation.
- Incidence Angle (ω): Fixed at a small angle, typically 0.5° to 2°.[8]
- 2 θ Scan Range: 20° to 90°
- Step Size: 0.02° to 0.05°
- Scan Speed: 1° to 5° per minute.
- Data Analysis: Identify crystalline phases by comparing peak positions to a database (e.g., ICDD). The crystallite size can be estimated using the Scherrer equation.

Morphological and Compositional Analysis: Scanning Electron Microscopy (SEM) and Energy Dispersive X-ray Spectroscopy (EDS)

SEM provides high-resolution images of the film's surface morphology and cross-section. EDS, an accessory to SEM, allows for elemental analysis of the film's composition.

Protocol for Cross-Sectional SEM:

- Sample Preparation:
 - Carefully cleave the wafer with the deposited film to create a clean cross-section.[11][12]
 - For non-conductive substrates, a thin conductive coating (e.g., gold or carbon) may need to be sputter-coated on the sample to prevent charging.[13]
- Imaging:
 - Mount the sample on an SEM stub with the cross-section facing the electron beam.

- Use an accelerating voltage of 5-20 kV.
- Acquire images of the film's cross-section to observe its thickness, columnar growth, and interface with the substrate.
- EDS Analysis:
 - Perform spot analysis or elemental mapping on the film's cross-section to determine the atomic percentages of Cr and Ni.

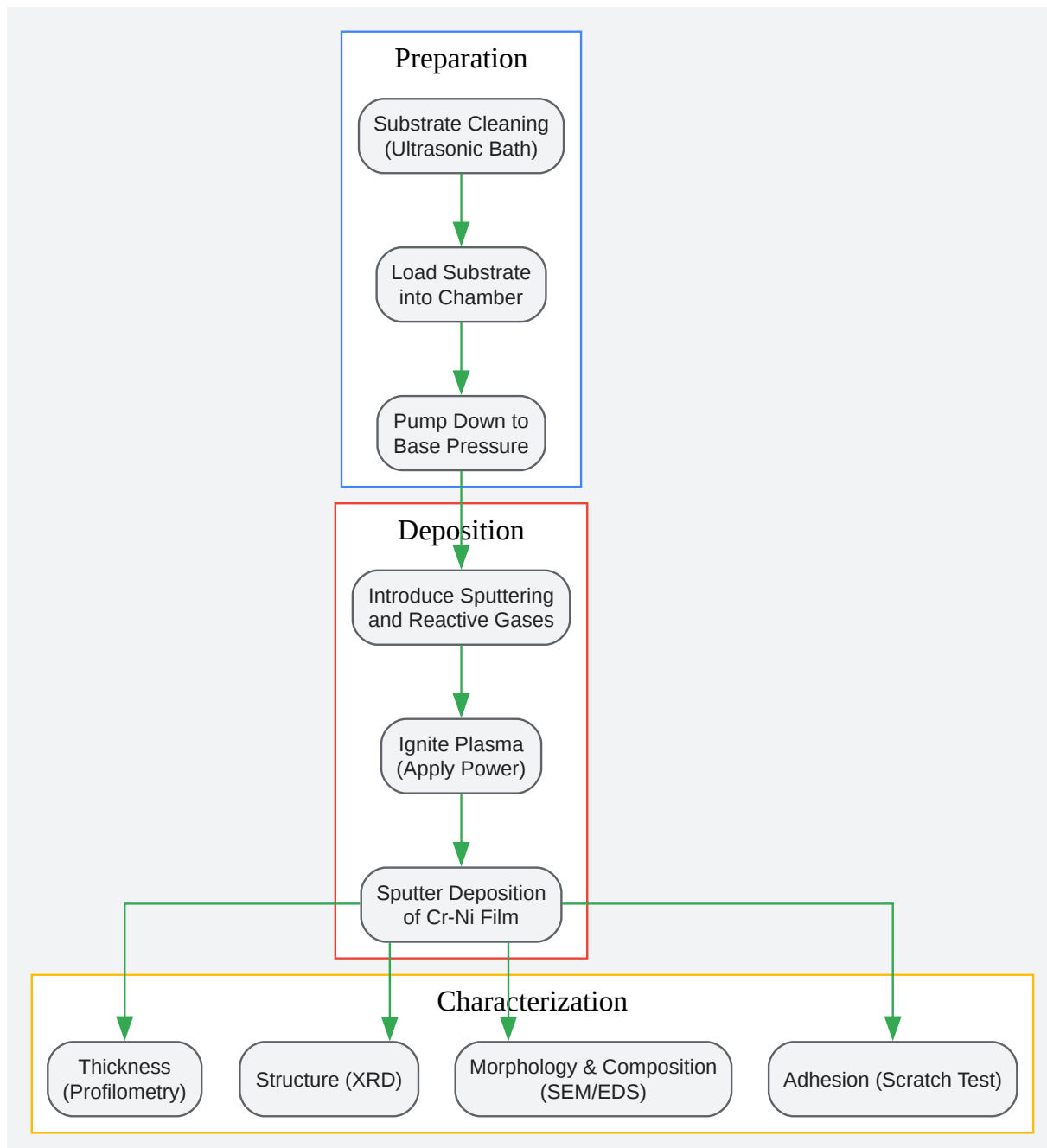
Adhesion Testing: Scratch Test

The scratch test is a common method to assess the adhesion of thin films.^[14]

Protocol based on ASTM C1624:

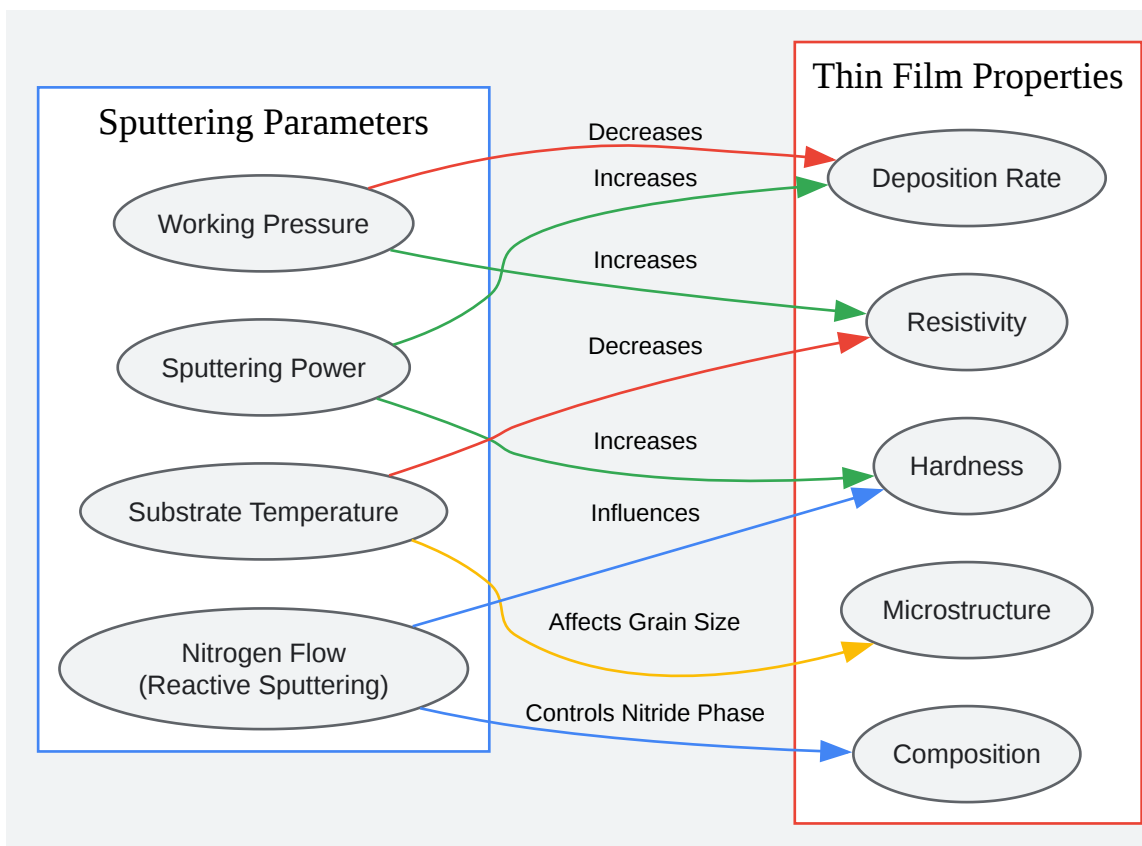
- Instrument: A scratch tester equipped with a diamond stylus (e.g., Rockwell C with a 200 μm tip radius).
- Test Mode: Progressive load, where the normal force on the stylus is increased linearly as it moves across the film surface.
- Load Range: 0 to 100 N (or as appropriate for the film thickness and hardness).
- Scratch Speed: 1 to 10 mm/min.
- Scratch Length: 5 to 10 mm.
- Analysis:
 - Use an optical microscope to examine the scratch track for signs of failure, such as cracking, delamination, or complete removal of the film.
 - The critical load (L_c) is the normal force at which a specific failure event occurs. Higher critical loads indicate better adhesion.

Visualizations



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Caption: Experimental workflow for Cr-Ni thin film deposition and characterization.



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Caption: Relationship between sputtering parameters and thin film properties.

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